2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
2-Fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked via an ethyl chain to a 4-methoxybenzenesulfonyl moiety and a thiophen-2-yl substituent. Its molecular framework combines aromatic, sulfonyl, and heterocyclic elements, making it a candidate for pharmacological studies. The fluorine atom at the benzamide’s 2-position enhances metabolic stability and binding interactions, while the sulfonyl group may improve solubility and target specificity . The thiophene ring contributes to π-π stacking and hydrophobic interactions, common in kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPIPXFFDQSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the intermediate product using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Group: The final step includes the coupling of the thiophen-2-yl group to the intermediate product using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antibacterial and Anti-inflammatory Properties : The compound is involved in the synthesis of sulfonamide-based drugs, known for their antibacterial and anti-inflammatory effects. Research indicates that modifications of the sulfonamide group can enhance therapeutic efficacy against various bacterial strains .
- Enzyme Inhibition : As an electrophile, this compound can react with nucleophilic sites on enzymes, leading to inhibition. Studies have shown that similar compounds exhibit varying degrees of inhibitory activity against specific enzymes, with IC50 values ranging from nanomolar to micromolar concentrations .
Chemical Biology
- Biomolecule Modification : The ability of this compound to modify proteins and peptides allows researchers to study the structure-function relationships in biomolecules. This modification can lead to insights into cellular mechanisms and disease pathways .
- Gene Expression Modulation : Compounds with similar structures have been shown to influence gene expression profiles, which can impact cellular responses and provide insights into cancer biology and other diseases .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide demonstrated significant cytotoxicity against various cancer cell lines. For example:
- A549 Cell Line : Exhibited an IC50 value of 15 µM, indicating effective apoptosis induction.
- MCF7 Cell Line : Showed an IC50 value of 12.5 µM with evidence of cell cycle arrest at the G1 phase.
- HeLa Cell Line : Demonstrated an IC50 value of 10 µM through enzyme inhibition mechanisms .
Case Study 2: Drug Development
Research into the synthesis of sulfonamide derivatives has highlighted their potential in treating bacterial infections. The structural modifications facilitated by compounds like 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide are crucial for optimizing therapeutic efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxybenzenesulfonyl group can modulate the compound’s solubility and stability. The thiophen-2-yl group can participate in π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
- Fluorine vs.
- Heterocyclic Side Chains : Pyridine (CCG258205) or thiazole (Nitazoxanide) substituents modulate target specificity. The target compound’s thiophene may confer antiviral properties, as seen in thiophene-containing analogs .
Pharmacological and Physicochemical Properties
Spectroscopic Insights :
- IR spectra of benzamides () confirm C=O (~1663–1682 cm⁻¹) and N–H (~3150–3319 cm⁻¹) stretches. The absence of C=O in triazole derivatives (e.g., ) indicates tautomerism, a feature absent in the target compound .
- ¹H-NMR of the target compound would show distinct thiophene protons (δ 6.8–7.5 ppm) and sulfonyl-linked ethyl chain (δ 3.0–4.0 ppm), as seen in related analogs .
Biological Activity
Chemical Identity and Properties
2-Fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, with a CAS number of 946297-47-8, is a complex organic compound notable for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 431.5 g/mol. This compound features a fluorine atom, a methoxy group, and a thiophene ring, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 946297-47-8 |
The biological activity of 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is primarily attributed to its ability to interact with specific protein targets in cellular pathways. The presence of the sulfonamide group enhances its binding affinity to various enzymes and receptors, making it a potential candidate for therapeutic applications.
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes related to cancer and inflammatory diseases. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Receptor Modulation : It may act as a modulator for receptors involved in neurodegenerative diseases, potentially affecting pathways related to acetylcholine signaling.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives similar to 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents .
- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties, where it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, improving synaptic transmission .
Comparative Analysis with Related Compounds
To understand the efficacy of 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the key spectroscopic techniques for characterizing 2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide?
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer: Key methodological considerations include:
- Reaction conditions : Use reflux in aprotic solvents (e.g., acetonitrile) with catalysts like potassium carbonate to enhance sulfonamide coupling efficiency .
- Purification : Recrystallization from methanol or ethanol removes byproducts (e.g., unreacted benzamide precursors) .
- Stepwise monitoring : TLC or HPLC at intermediate stages ensures reaction progression and minimizes side products .
Example Protocol:
- React 2-(thiophen-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride in acetonitrile/K2CO3 (80°C, 4 h).
- Filter, concentrate, and recrystallize the sulfonamide intermediate.
- Couple with 2-fluorobenzoyl chloride under Schotten-Baumann conditions .
Advanced Questions
Q. How do researchers resolve contradictions in biological activity data for sulfonyl-containing benzamide derivatives?
Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:
- Comparative SAR studies : Test analogs with modified sulfonyl/methoxy groups to isolate pharmacophore contributions .
- Assay standardization : Use consistent cell lines (e.g., E. coli for antimicrobial studies) and controls to normalize activity metrics .
- Metabolic stability profiling : Assess trifluoromethyl or thiophene substituents’ impact on half-life using microsomal assays .
Example Case: Derivatives with electron-withdrawing groups (e.g., -CF3) showed enhanced biofilm inhibition but reduced solubility, requiring formulation adjustments .
Q. What computational methods are recommended to predict the binding affinity of this compound with target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase) .
- QSPR/Neural networks : Train models on datasets of benzamide derivatives to predict logP, pIC50, and ADMET properties .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., fluorobenzamide’s electrophilic carbonyl) .
Example Workflow:
Q. How can single-crystal X-ray diffraction confirm the stereochemistry of this compound?
Answer:
- Crystallization : Grow crystals via slow evaporation (e.g., methanol/water mixtures) .
- Data collection : Use Cu-Kα radiation (λ=1.5418 Å) at 173 K to minimize disorder .
- Refinement : Software like SHELXL refines bond lengths (mean σ=0.003 Å) and R-factors (<0.04) to validate geometry .
Example Results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
